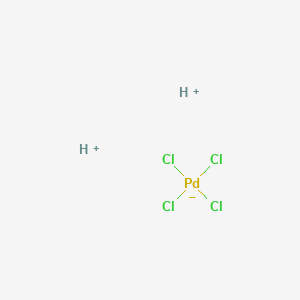

Tetrachloropalladic acid

Description

Historical Trajectories of Palladium(II) Chemistry and [PdCl₄]²⁻ Species

The chemistry of palladium dates back to its discovery in 1802 by William Hyde Wollaston. wikipedia.org However, for a considerable period, its chemical applications were less explored compared to its counterparts, platinum and nickel. icmpp.ro A pivotal moment in palladium(II) chemistry was the development of the Wacker process in 1959, which catalyzed the oxidation of ethylene (B1197577) to acetaldehyde. nih.gov This industrial process highlighted the catalytic potential of palladium(II) salts and spurred further research into their reactivity. nih.gov

The formation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a fundamental aspect of palladium(II) chemistry in chloride-containing aqueous solutions. The synthesis of tetrachloropalladates, salts of tetrachloropalladic acid, has been a subject of study, with methods developed for their production from metallic palladium. google.com Historically, the preparation of sodium tetrachloropalladate involved dissolving palladium in aqua regia to form this compound, followed by evaporation with sodium chloride. google.com The understanding of the [PdCl₄]²⁻ species has been crucial for the advancement of palladium-catalyzed reactions.

Significance of this compound as a Key Precursor in Modern Synthetic and Catalytic Methodologies

This compound and its salts are indispensable precursors in a wide array of synthetic and catalytic processes. smolecule.compubcompare.ai Their significance stems from their ability to serve as a source of palladium(0) or palladium(II) in catalytic cycles.

In Catalysis:

This compound is a cornerstone in the field of catalysis. smolecule.compubcompare.ai It is a precursor for synthesizing various palladium-based catalysts that are pivotal in organic synthesis. smolecule.com These catalysts are instrumental in a range of cross-coupling reactions, including the Suzuki and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in complex organic molecules. smolecule.com Furthermore, palladium catalysts derived from this compound are effective in hydrogenation reactions, such as the conversion of alkenes and alkynes.

In Materials Science and Nanotechnology:

The compound serves as a vital precursor for the synthesis of palladium nanoparticles. smolecule.comscispace.com These nanoparticles have found applications in electronics and catalysis. smolecule.com The synthesis often involves the reduction of this compound in the presence of stabilizing agents. For instance, palladium nanoparticles can be prepared by reducing an aqueous solution of H₂PdCl₄. tue.nl These nanomaterials exhibit unique catalytic and electronic properties that are a focus of current research. acs.org

Current Research Paradigms and Interdisciplinary Relevance of this compound Chemistry

The chemistry of this compound continues to be an active area of research with broad interdisciplinary relevance. Its applications span organometallic chemistry, materials science, and nanotechnology. pubcompare.ai

Catalysis Research:

Current research focuses on developing novel and more efficient catalytic systems derived from this compound. This includes the design of new ligands to modify the catalytic activity and selectivity of palladium complexes. smolecule.com The goal is to achieve more sustainable and environmentally friendly chemical transformations. pubcompare.ai Recent studies have explored its use in asymmetric hydrogenation, which could have a significant impact on green chemistry. pubcompare.ai

Materials Science:

In materials science, this compound is used in the fabrication of advanced materials. For example, it is a precursor for creating palladium-based nanomaterials with controlled shapes and sizes. acs.org These materials are being investigated for their unique optical and electronic properties. acs.org Research also includes the development of palladium-containing composites and supported catalysts for various applications. researchgate.netuu.nl

Nanotechnology and Biomedical Applications:

The interdisciplinary nature of this compound chemistry is evident in its use in nanotechnology and its potential biomedical applications. Palladium nanoparticles synthesized from this precursor are being explored for use in drug delivery systems and as diagnostic tools. The unique properties of these nanoparticles make them promising candidates for targeted therapies and advanced medical imaging.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | H₂[PdCl₄] | 250.2 | Yellow-orange crystalline solid |

| Sodium tetrachloropalladate(II) | Na₂[PdCl₄] | ~36% Pd content | - |

| Potassium tetrachloropalladate(II) | K₂[PdCl₄] | 326.42 | Dark brown crystals |

| Ammonium (B1175870) tetrachloropalladate(II) | (NH₄)₂[PdCl₄] | 284.31 | Olive-green to brown crystalline |

Data sourced from multiple references. smolecule.comwikipedia.org

Table 2: Applications of this compound Derivatives

| Derivative | Application Area | Specific Use |

| Palladium Nanoparticles | Catalysis, Electronics | Catalyst in cross-coupling and hydrogenation reactions, components in electronic devices. |

| Palladium(II) Complexes | Organic Synthesis | Precursors for catalysts in Suzuki, Heck, and other coupling reactions. |

| Supported Palladium Catalysts | Industrial Chemistry | Hydrogenation of oils, synthesis of fine chemicals. |

Data compiled from various research articles. smolecule.comresearchgate.net

Properties

Molecular Formula |

Cl4H2Pd |

|---|---|

Molecular Weight |

250.2 g/mol |

IUPAC Name |

hydron;tetrachloropalladium(2-) |

InChI |

InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |

InChI Key |

RPYSFYBAYJBKCR-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].Cl[Pd-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tetrachloropalladic Acid and Its Salts

Direct Synthesis from Elemental Palladium and Hydrochloric Acid/Chlorine

A primary industrial and laboratory-scale method for producing tetrachloropalladic acid involves the direct reaction of elemental palladium metal with concentrated hydrochloric acid in the presence of a strong oxidizing agent, typically chlorine gas. wipo.intwho.int This process facilitates the oxidation of palladium from its elemental state (Pd(0)) to the +2 oxidation state found in the [PdCl₄]²⁻ anion.

The general reaction can be represented as: Pd + 2 HCl + Cl₂ → H₂PdCl₄

The synthesis is often carried out by bubbling chlorine gas through a suspension of palladium powder or sponge in concentrated hydrochloric acid. wipo.intgoogle.com A patent for this method describes reacting palladium metal with chlorine and concentrated hydrochloric acid, which can then be used to produce derivatives like bis(acetonitrile) palladium dichloride. wipo.int Another approach involves reacting metallic palladium with chlorine in an aqueous solution containing a metal chloride, such as sodium chloride, to directly produce the corresponding tetrachloropalladate salt. google.com Reaction temperatures for this type of synthesis are typically maintained between 50°C and 80°C. google.comsmolecule.com

Alternative oxidizing agents to chlorine gas can also be employed. A common laboratory preparation involves dissolving palladium metal in aqua regia, a mixture of nitric acid and hydrochloric acid. who.intosti.gov Another documented method uses hydrogen peroxide as the oxidant in a hydrochloric acid medium, where H₂O₂ is slowly added to a mixture of palladium metal and concentrated HCl, keeping the temperature controlled to prevent excessive foaming. benthamopen.com

A key mechanistic aspect of this reaction in the presence of chloride ions is the initial formation of hexachloropalladate(IV) ([PdCl₆]²⁻), which then reacts with additional palladium metal to form the tetrachloropalladate(II) ion. google.com The initial presence of a small amount of tetrachloropalladate or hexachloropalladate can catalyze the dissolution of the palladium metal. google.com

Preparation from Palladium(II) Chloride and Chloride Sources

The most common laboratory-scale synthesis of this compound involves the dissolution of palladium(II) chloride (PdCl₂) in hydrochloric acid. uu.nl This method is straightforward as it does not require the handling of elemental palladium and strong oxidizing agents like chlorine gas. The palladium is already in the correct +2 oxidation state, and the reaction is a complexation process rather than a redox reaction.

The reaction is as follows: PdCl₂ + 2 HCl ⇌ H₂PdCl₄

This preparation simply requires stirring palladium(II) chloride in an aqueous solution of hydrochloric acid until the solid completely dissolves, which results in the characteristic dark brown solution of this compound. nih.govacs.org The concentration of hydrochloric acid can vary widely, from dilute solutions around 0.2 M HCl to concentrated solutions up to 12.0 M, to ensure complete dissolution. nih.gov For instance, a 100 mM solution of H₂PdCl₄ can be prepared by dissolving PdCl₂ in 0.2 M HCl and stirring for several hours. nih.govacs.org

Similarly, tetrachloropalladate salts can be prepared by reacting palladium(II) chloride with an appropriate source of chloride ions, such as an alkali metal chloride. smolecule.com For example, sodium tetrachloropalladate (Na₂PdCl₄) is formed by treating PdCl₂ with excess sodium chloride in an aqueous solution. The synthesis of specific salts, like ammonium (B1175870) tetrachloropalladate ((NH₄)₂PdCl₄), involves reacting palladium(II) chloride with ammonium chloride in concentrated hydrochloric acid.

Optimization of Reaction Conditions for Research-Scale Synthesis

The optimization of reaction parameters is critical for achieving high-purity this compound and its salts with good yields. Key variables include temperature, reactant concentrations, and reaction time.

For the direct synthesis from palladium metal, temperatures can range from 0°C to 120°C. google.com However, it is noted that if the dissolution occurs below approximately 50°C, hexachloropalladic(IV) acid may form initially. who.int For industrial production, temperatures are often kept between 63°C and 74°C. google.com When preparing specific salts like ammonium tetrachloropalladate from PdCl₂, reflux temperatures of 80–100°C for 4–6 hours are employed to drive the reaction to completion.

The concentration of hydrochloric acid is another crucial parameter, with concentrations between 6.0 M and 12.0 M often cited to ensure the complete dissolution of palladium precursors and stabilization of the [PdCl₄]²⁻ complex. google.com The reaction time must be sufficient for the complete conversion of the starting materials, which can range from a few hours for dissolving PdCl₂ nih.govacs.org to several hours for more complex syntheses under reflux.

Below is a table summarizing key reaction parameters for the synthesis of this compound and its salts.

| Parameter | Typical Range / Condition | Synthesis Method | Source |

|---|---|---|---|

| Temperature |

|

|

|

| HCl Concentration | 1.0 M to 12.0 M | From PdCl₂ or Pd Metal | google.com |

| Reaction Time | 3 to 6 hours | From PdCl₂ | nih.gov |

| Pressure | Atmospheric or higher | Direct (Pd metal + Cl₂) | google.comgoogle.com |

Considerations for Purity and Yield in Preparative Chemistry

Achieving high purity and yield in the synthesis of this compound is paramount for its subsequent use, especially in catalysis where trace impurities can have significant effects. A primary consideration is the purity of the starting materials, particularly the palladium source.

When aqua regia is used to dissolve palladium metal, a significant purification challenge arises from the need to remove all residual nitrogen compounds (e.g., nitrosyl complexes). google.com This is typically accomplished through repeated evaporations of the solution after adding hydrochloric acid, a process that can be tedious. google.comosti.gov

For salts, purification can often be achieved through recrystallization. For example, the purity of ammonium tetrachloropalladate can be enhanced by recrystallizing the product from dilute HCl. The final yield is highly dependent on the optimization of the reaction conditions. Yields for related preparations can range from 70% to 85%, indicating that reactions may not always proceed to full completion. Incomplete conversion of the palladium source is a known issue if the reaction conditions are not ideal. osi.lv However, on an industrial scale, careful control over parameters such as temperature and the rate of chlorine addition can result in a complete reaction with no undissolved palladium, leading to very high yields. google.com

Fundamental Reactivity and Reaction Mechanisms of Tetrachloropalladic Acid

Ligand Exchange Kinetics and Equilibria in [PdCl₄]²⁻ Systems

The substitution of chloride ligands in the square-planar [PdCl₄]²⁻ complex is a cornerstone of its chemistry, enabling the formation of a vast array of palladium(II) derivatives. These reactions generally proceed via an associative mechanism, which is characteristic of square-planar d⁸ metal complexes. tandfonline.comresearchgate.net The process involves the formation of a five-coordinate transition state or intermediate through the attack of an incoming ligand (nucleophile). researchgate.net

The kinetics of ligand exchange are influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the concentration of reactants. researchgate.netresearchgate.net For instance, the reaction of [PdCl₄]²⁻ with L-cystine in hydrochloric acid solution follows a rate law of W = k[H₄CysS²⁺][[PdCl₄]²⁻][Cl⁻]⁻⁰.⁸⁶, indicating a complex dependence on chloride ion concentration. tandfonline.com The negative order with respect to the chloride ion suggests that the dissociation of a chloride ligand, likely forming an aquated species like [PdCl₃(H₂O)]⁻, precedes the rate-determining step.

Studies on the substitution reactions of [PdCl₄]²⁻ with various nucleophiles have provided detailed kinetic data. The reactions are often rapid, necessitating techniques like stopped-flow spectrophotometry for their study. researchgate.netias.ac.in The activation parameters, particularly the negative entropies of activation (ΔS≠), support the associative mechanism, indicating a more ordered transition state compared to the reactants. researchgate.nettandfonline.com

Table 1: Kinetic and Thermodynamic Parameters for Ligand Substitution Reactions of [PdCl₄]²⁻

| Reactant | Product | Rate Constant (k) | Activation Parameters | Conditions | Reference |

|---|---|---|---|---|---|

| L-cystine | Pd(H₄CysS) | - | ΔH≠ = 63 kJ mol⁻¹, ΔS≠ = -77 J K⁻¹ mol⁻¹ | 0.5 M HCl | tandfonline.com |

| L-cystine | Pd(H₄CysS) | log K₁ = 3.3 | ΔH = -27 kJ mol⁻¹, ΔS = -29 J K⁻¹ mol⁻¹ | 0.5 M HCl, 298 K | tandfonline.com |

| bis(oxalato)palladate(II) | [PdCl₄]²⁻ | k₀, k₂ | ΔH≠ = 17–36 kJ mol⁻¹, ΔS≠ = -83 to -27 J K⁻¹ mol⁻¹ | Aqueous acid, excess Cl⁻ | researchgate.net |

Note: k₀ and k₂ represent different pathways in the reaction kinetics.

The equilibrium of ligand exchange can be manipulated by changing the reaction conditions. For example, in the synthesis of Pd-Pt bimetallic nanocrystals, the addition of KBr shifts the equilibrium by ligand exchange from [PdCl₄]²⁻ to [PdBr₄]²⁻, which alters the reduction kinetics. nih.gov

Redox Pathways and Oxidation State Transformations of Palladium(II) Species

The palladium center in tetrachloropalladate(II) can undergo both oxidation and reduction, forming species with oxidation states ranging from Pd(0) to Pd(IV). smolecule.com These redox transformations are central to its catalytic activity, particularly in cross-coupling and oxidation reactions. smolecule.comresearchgate.net

Reduction to Palladium(0): The reduction of [PdCl₄]²⁻ to metallic palladium (Pd(0)) is a common pathway used to generate palladium nanoparticles and catalysts. dtu.dk This can be achieved using various reducing agents. For instance, in the presence of a reducing agent like sodium borohydride (B1222165), [PdCl₄]²⁻ is reduced to form Pd(0) nanoparticles. royalsocietypublishing.org The formation of Pd(0) from Na₂[PdCl₄] is a key redox process. dtu.dk The standard redox potential for the reaction PdCl₄²⁻ + 2e⁻ → Pd + 4Cl⁻ is +0.62 V vs. SHE.

Oxidation to Palladium(IV): While Pd(II) is the most common oxidation state, it can be oxidized to Pd(IV). The oxidation of Pd(II) to Pd(IV) is often a crucial step in catalytic cycles, such as in certain C-H activation reactions. researchgate.net For example, in some catalytic processes, a Pd(II) intermediate is oxidized to a Pd(IV) species by an oxidant like PhI(OAc)₂, followed by reductive elimination to regenerate the Pd(II) catalyst. researchgate.net However, Pd(IV) complexes like potassium hexachloropalladate(IV) (K₂PdCl₆) are generally less common and reactive in typical reduction reactions compared to their Pd(II) counterparts. The dissolution of metallic palladium in hydrochloric acid with chlorine at temperatures below 50°C can initially form hexachloropalladic(IV) acid. who.int

The redox potential of palladium complexes is highly dependent on the coordination environment. rsc.org The presence of different ligands can stabilize various oxidation states. rsc.orgnih.gov Electrochemical studies, such as cyclic voltammetry, are frequently used to investigate the redox behavior of palladium complexes, revealing reversible and irreversible oxidation and reduction waves that correspond to changes in the palladium oxidation state or ligand-centered redox processes. rsc.orgacs.org

Hydrolytic Behavior and Aqueous Solution Chemistry of Tetrachloropalladic Acid

In aqueous solution, this compound and its salt, sodium tetrachloropalladate (Na₂PdCl₄), undergo hydrolysis, where chloride ligands are sequentially replaced by water molecules. who.intwikipedia.org This process establishes a series of equilibria, leading to the formation of various chloro-aqua palladium(II) species.

The general equilibria can be represented as: [PdCl₄]²⁻ + nH₂O ⇌ [PdCl₄₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

The extent of hydrolysis is dependent on the chloride ion concentration and the pH of the solution. who.intgoogleapis.com In solutions with high chloride concentrations, the [PdCl₄]²⁻ anion is the predominant species. who.int As the solution is diluted or the chloride concentration decreases, the equilibria shift towards the formation of aquated complexes such as [PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂], and [PdCl(H₂O)₃]⁺. The formation of these species is crucial as the aqua ligands are generally more labile than chloride ligands, making the chloro-aqua complexes more reactive in subsequent substitution reactions. ias.ac.in

The pH of the solution also plays a significant role. In acidic media, the protonated forms are stable. tandfonline.comresearchgate.net this compound itself can be prepared by dissolving palladium(II) chloride in a mixture of hydrochloric acid and water. researchgate.net The acidic nature of the solution helps to suppress extensive hydrolysis and precipitation of palladium hydroxides. In seawater, it is estimated that at 25°C, hydroxy complexes account for about 18% of the total palladium, with the remainder being primarily [PdCl₄]²⁻. who.int

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution is a fundamental reaction type for this compound, where a nucleophile replaces one or more chloride ligands. savemyexams.com This reaction serves as a primary method for synthesizing a wide range of palladium(II) complexes with diverse functionalities. smolecule.com

The general mechanism for these reactions is associative, typical for square-planar complexes. researchgate.net A nucleophile, which is an electron-rich species, attacks the partially positive palladium center. savemyexams.comscience-revision.co.uk

General Reaction: [PdCl₄]²⁻ + Nu⁻ → [PdCl₃(Nu)]²⁻ + Cl⁻

A wide variety of nucleophiles can participate in these reactions. Common examples include:

Phosphines (PR₃): React readily with [PdCl₄]²⁻ to form stable phosphine (B1218219) complexes, which are extensively used as catalysts. smolecule.comwikipedia.org

Amines and N-heterocycles: Ammonia and various amines react to form ammine or amine complexes. science-revision.co.uk The reaction of [PdCl₄]²⁻ with pyridine (B92270) can lead to the formation of monomeric species from dimeric structures. mdpi.com

Sulfur-containing nucleophiles: Thiols, thioethers, and disulfides are effective nucleophiles. smolecule.comtandfonline.com For example, L-methionine and thiourea (B124793) react with palladium(II) complexes in consecutive steps. ias.ac.in

Cyanide ions (CN⁻): Can act as a nucleophile to displace chloride ions. science-revision.co.uk

The reactivity and the products formed depend on the nature of the nucleophile, the stoichiometry, and the reaction conditions. For example, the reaction with thiourea can lead to the displacement of not only the chloride but also other labilized ligands due to the strong trans-effect of the thiourea ligand. ias.ac.in Similarly, reactions with organic disulfides like L-cystine and cystamine (B1669676) have been shown to form stable S-coordinated binuclear and trinuclear species without cleavage of the disulfide bond. tandfonline.com

Coordination Chemistry Derived from Tetrachloropalladic Acid

Formation of [PdCl₄]²⁻ Anion and its Solvate Structures

Tetrachloropalladic acid is stable in solution and is often prepared by dissolving palladium metal in a mixture of hydrochloric and nitric acids, or by reacting palladium(II) chloride with hydrochloric acid. scribd.com In aqueous solutions, it exists as the hydronium salt of the tetrachloropalladate(II) anion, [PdCl₄]²⁻. This anion is a d⁸ metal complex and typically exhibits a square planar geometry, a common arrangement for palladium(II) complexes that minimizes electron repulsion. ontosight.ai

The solvation of the [PdCl₄]²⁻ anion has been a subject of computational studies. Molecular dynamics simulations have revealed that the [PdCl₄]²⁻ anion in water is surrounded by a well-defined hydration shell. psu.edu These simulations provide insights into the geometric arrangement of solvent molecules around the anion. psu.edu The interaction with solvent molecules can influence the reactivity and stability of the complex. In ionic liquids, the solubility and stability of the [PdCl₄]²⁻ anion are governed by the coordinating ability of the ionic liquid's anions and cations, which essentially "solvate" the complex. psu.edu

Complexation with Nitrogen-Donor Ligands (e.g., amines, pyridines)

The [PdCl₄]²⁻ anion readily reacts with nitrogen-donor ligands, such as amines and pyridines, to form a variety of coordination complexes. smolecule.com The nature of these ligands, including their electronic and steric properties, plays a crucial role in determining the structure and reactivity of the resulting palladium complexes.

Pyridine (B92270) and its derivatives are common ligands in palladium chemistry. The nitrogen atom in the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the palladium center. jscimedcentral.com The complexation of Pd(II) with pyridine-based ligands can be tuned by introducing substituents with different electronic effects on the pyridine ring. mdpi.com For instance, electron-donating groups can enhance the basicity of the nitrogen atom, leading to stronger coordination with the palladium center. mdpi.com The reaction of this compound with guanine, a purine (B94841) base containing nitrogen donor atoms, in a hydrochloric acid solution leads to the formation of a coordination complex. mdpi.com

Coordination with Phosphorus-Donor Ligands (e.g., phosphines)

Phosphorus-donor ligands, particularly phosphines (PR₃), are another important class of ligands in palladium coordination chemistry. smolecule.com Phosphines are soft σ-donating ligands that form stable complexes with palladium(II). alfa-chemistry.com The electronic and steric properties of phosphines are highly tunable by varying the R groups, which allows for fine control over the reactivity and selectivity of the resulting palladium complexes. alfa-chemistry.com

Polydentate phosphine (B1218219) ligands, which contain multiple phosphorus donor atoms, can chelate to the palladium center, forming highly stable complexes. alfachemic.com The coordination of these ligands can stabilize low-valent palladium species, which are often key intermediates in catalytic cycles. alfachemic.com The electronic properties of phosphine ligands can be influenced by electrostatic effects. For example, the introduction of charged functional groups into the phosphine ligand can significantly alter its donor strength through space and through-bond effects. rsc.org The coordination of phosphonate (B1237965) ligands with palladium(II) has also been explored, leading to the synthesis of novel coordination compounds. ichem.md

Interactions with Sulfur-Containing Nucleophiles and Ligands

The interaction of this compound and its derived complexes with sulfur-containing nucleophiles and ligands has been investigated to understand the kinetics and mechanisms of substitution reactions. smolecule.com Sulfur, being a soft donor atom, has a strong affinity for the soft palladium(II) center.

Studies on nucleophilic substitution at sulfur have provided insights into the reactivity of sulfur-containing compounds. mdpi.com The unique electrophilic nature of the sulfur atom in its various oxidation states, such as in sulfenic acids, allows for interactions with nucleophilic species. chemrxiv.org While the provided search results focus more on the reactivity of sulfur compounds themselves, the principles of nucleophilic attack at sulfur are relevant to understanding how sulfur-containing ligands might interact with and displace chloride ions from the [PdCl₄]²⁻ complex.

Influence of Counter-Ions and Solvent Environments on Coordination Geometries

The coordination geometry of palladium complexes derived from this compound can be significantly influenced by the nature of the counter-ions and the solvent environment.

Solvent Environments: The solvent plays a critical role in the dissolution of this compound and the subsequent coordination reactions. The polarity and coordinating ability of the solvent can influence the stability of the [PdCl₄]²⁻ anion and the kinetics of ligand substitution reactions. dokumen.pub In highly polar solvents like water, the anion is well-solvated. psu.edu In less polar organic solvents, the formation of ion pairs with the counter-ion becomes more significant. dokumen.pub The choice of solvent can also dictate the course of a reaction; for example, the reaction of palladium(II) acetate (B1210297) with certain ligands proceeds differently in refluxing glacial acetic acid compared to other organic solvents at ambient temperature. psu.edu

| Factor | Influence on Coordination Chemistry |

| Counter-Ions | Can affect crystal packing and catalytic activity. researchgate.net The nature of the cation can lead to the formation of ion pairs with the [PdCl₄]²⁻ anion. uct.ac.za |

| Solvent | Influences the stability and reactivity of the [PdCl₄]²⁻ anion. dokumen.pub The polarity of the solvent affects solvation and the extent of ion pairing. psu.edudokumen.pub Can alter the course of coordination reactions. psu.edu |

Catalytic Applications of Tetrachloropalladic Acid and Its Derived Catalysts

Palladium-Catalyzed Cross-Coupling Reactions Initiated by Tetrachloropalladic Acid

This compound is a common precatalyst for numerous palladium-catalyzed cross-coupling reactions. In many of these transformations, the Pd(II) center from the acid is reduced in situ to the catalytically active Pd(0) species, which then enters the catalytic cycle. This cycle typically involves sequential steps of oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates. libretexts.org The catalytic cycle is driven by a Pd(0) species. nih.gov When this compound is used as the precatalyst, it must first be reduced to Pd(0). This reduction can be effected by various reagents in the reaction mixture, including phosphine (B1218219) ligands, amines, or the organoboron reagent itself.

The general mechanism, starting from a Pd(II) precatalyst, is as follows:

Precatalyst Activation: [PdCl₄]²⁻ is reduced to a Pd(0) complex, L₂Pd(0).

Oxidative Addition: The Pd(0) species reacts with the organic halide (R¹-X) to form a Pd(II) intermediate, L₂Pd(R¹)(X).

Transmetalation: The organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium center, typically facilitated by a base, to form L₂Pd(R¹)(R²).

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, yielding the final product (R¹-R²) and regenerating the active Pd(0) catalyst. nih.gov

Research has shown that the choice of ligands, base, and solvent significantly impacts the efficiency of catalysts derived from Pd(II) sources. mdpi.comnih.gov For instance, bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing reactions to proceed under milder conditions, sometimes even at room temperature. nih.govnih.gov The use of aqueous media for Suzuki-Miyaura couplings has also been explored, offering a greener alternative to traditional organic solvents. scispace.com

| Aryl Halide | Boronic Acid | Palladium Precursor | Conditions | Yield | Reference Finding |

|---|---|---|---|---|---|

| Aryl Bromides | Phenylboronic Acid | Pd(II) sources | Room temp, aqueous media, phosphine ligand | Excellent | Water-soluble ligands enable efficient coupling in aqueous media, highlighting green chemistry approaches. nih.gov |

| Aryl Chlorides | Arylboronic Acids | Pd(II) sources | Elevated temp, strong base, bulky phosphine ligand | Good to Excellent | Bulky, electron-rich ligands are crucial for activating less reactive aryl chlorides. nih.gov |

| Heteroaryl Chlorides | Heteroarylboronic Acids | PdCl₂(Amphos)₂ | K₃PO₄, Toluene/H₂O, 80 °C | High | Specialized ligands allow for the efficient coupling of challenging heteroaryl chlorides, which are common in pharmaceuticals. |

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming substituted alkenes by coupling alkenes with organic halides or triflates. wikipedia.org Like the Suzuki-Miyaura coupling, the most common catalytic cycle involves Pd(0) and Pd(II) intermediates. libretexts.org this compound can serve as a stable Pd(II) precatalyst, which is reduced in situ to generate the active Pd(0) catalyst. youtube.com

The accepted catalytic cycle initiated from a Pd(II) source involves:

Activation: The Pd(II) precatalyst is reduced to Pd(0).

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming an arylpalladium(II) complex. wikipedia.org

Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-Aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) complex. researchgate.net

Reductive Elimination/Base Regeneration: A base regenerates the Pd(0) catalyst by reacting with the hydridopalladium(II) complex. youtube.com

Mechanistic investigations have highlighted the critical role of anions, such as chloride, that are introduced with the palladium(II) precursor. These anions can remain in the coordination sphere of the palladium center and influence the reaction's kinetics and selectivity. mdpi.com The choice of base, solvent, and ligands is also paramount in controlling the reaction outcome, including regioselectivity and stereoselectivity. wikipedia.orgmdpi.com While the Pd(0)/Pd(II) cycle is widely accepted, alternative mechanisms, including those involving Pd(II)/Pd(IV) cycles, have also been considered, particularly with specific ligands or under certain reaction conditions. mdpi.com

The Sonogashira reaction facilitates the formation of C(sp²)-C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org The reaction is unique among cross-coupling reactions as it typically employs a dual catalytic system: a palladium complex and a copper(I) salt cocatalyst. organic-chemistry.org this compound is a suitable precursor for generating the active palladium catalyst.

The catalytic cycle is generally understood to involve two interconnected cycles:

The Palladium Cycle: This follows the familiar pattern of oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation and reductive elimination.

The Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the arylpalladium(II) complex from the palladium cycle. wikipedia.org

This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgresearchgate.net The direct functionalization of alkynes through this method provides straightforward access to complex molecular architectures like conjugated enynes and arylalkynes. mdpi.comrsc.org Variations of the Sonogashira coupling have been developed, including copper-free versions, which are advantageous for synthesizing molecules where copper contamination is a concern. organic-chemistry.org

| Coupling Partner 1 (Halide) | Coupling Partner 2 (Alkyne) | Catalyst System (from Precursor) | Key Feature |

|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(0) from H₂PdCl₄ / CuI | Classic dual-catalyst system for high efficiency. wikipedia.org |

| Vinyl Bromide | Phenylacetylene | Pd(0) from H₂PdCl₄ / CuI | Retains stereochemistry of the vinyl halide. libretexts.org |

| Aryl Bromide | Terminal Alkyne | Pd-NHC Complex / No Copper | Copper-free variant to avoid metal contamination. organic-chemistry.org |

| Acid Chloride | Terminal Alkyne | Pd(OAc)₂ / CuI | Acyl Sonogashira variant to synthesize α,β-alkynyl ketones. mdpi.com |

Direct C-H activation or functionalization is a highly atom-economical strategy that forges new bonds by directly converting ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials like organic halides. nih.govgreyhoundchrom.com Palladium(II) species, directly accessible from this compound, are highly effective catalysts for these transformations. Unlike cross-coupling reactions that typically require reduction to Pd(0), many C-H activation pathways proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle where the initial C-H cleavage is mediated by the Pd(II) center. nih.gov

A common strategy involves the use of a directing group on the substrate. This Lewis-basic group coordinates to the Pd(II) center and positions it in close proximity to a specific C-H bond, leading to regioselective cleavage via a cyclometalated intermediate in a process often termed concerted metalation-deprotonation (CMD). scielo.brnih.gov Once the C-H bond is cleaved and a palladacycle is formed, the intermediate can undergo various coupling reactions. nih.gov

Methodologies developed include:

C-H Arylation: Coupling with arylboronic acids or other organometallic reagents. nih.gov

C-H Olefination: Reaction with alkenes, similar to the Heck reaction but initiated by C-H cleavage.

C-H Oxygenation and Amination: Introduction of C-O and C-N bonds using various oxidants or nitrogen sources. nih.gov

The development of bifunctional ligands and the use of transient directing groups have further expanded the scope of these reactions to substrates lacking traditional directing groups. nih.govscripps.edu Strong acids can also promote C-H activation by increasing the electrophilicity of the palladium catalyst. nih.gov

Oxidation and Oxygenation Reactions Mediated by Palladium(II) Species

Palladium(II) complexes derived from this compound are potent catalysts for a variety of oxidation and oxygenation reactions. In these processes, the Pd(II) center acts as a Lewis acid and an oxidant, activating substrates—typically alkenes—towards nucleophilic attack.

The Wacker process, and its laboratory-scale counterpart, the Wacker-Tsuji oxidation, is the archetypal Pd(II)-catalyzed oxidation reaction. organic-chemistry.org It converts terminal alkenes into methyl ketones with high regioselectivity (Markovnikov oxidation). alfa-chemistry.comnih.gov The reaction uses a catalytic amount of a Pd(II) salt, such as that formed from this compound, and a co-catalyst, typically a copper(II) salt like CuCl₂, to reoxidize the palladium and enable a catalytic cycle using oxygen from the air as the terminal oxidant. wikipedia.orgresearchgate.net

The catalytic cycle involves several key steps:

Alkene Coordination: The alkene coordinates to the [PdCl₄]²⁻ complex, displacing chloride ligands.

Nucleophilic Attack: A water molecule attacks the coordinated alkene, leading to a hydroxy-palladation step. The regioselectivity is determined by the attack at the more substituted carbon of the alkene, which ultimately yields a methyl ketone. libretexts.org

β-Hydride Elimination: This step forms an enol intermediate and a palladium-hydride species.

Product Formation and Catalyst Reduction: The enol tautomerizes to the stable ketone product. The palladium-hydride decomposes, yielding Pd(0).

Catalyst Reoxidation: The co-oxidant (e.g., CuCl₂) reoxidizes Pd(0) back to Pd(II), and the reduced copper is then reoxidized by molecular oxygen. alfa-chemistry.com

Significant progress has been made in developing enantioselective variants of the Wacker oxidation. When the nucleophilic attack or subsequent steps create a stereocenter, the use of chiral ligands can induce asymmetry, leading to the formation of one enantiomer in excess. libretexts.org This is particularly effective in intramolecular versions of the reaction, known as Wacker-type cyclizations, where a tethered nucleophile (like a hydroxyl group) attacks the coordinated alkene to form chiral cyclic ethers. libretexts.org These methods provide powerful tools for the synthesis of complex, stereochemically rich molecules. nih.gov

Hydrogenation and Hydrodechlorination Processes

Catalysts derived from this compound are highly effective in hydrogenation and hydrodechlorination reactions. These processes are fundamental in both industrial chemical production and environmental remediation efforts. This compound is a common starting material for preparing supported palladium catalysts, where it is deposited onto a high-surface-area material and then reduced to form metallic palladium nanoparticles.

Hydrogenation:

In hydrogenation, catalysts prepared from this compound are used to add hydrogen across double or triple bonds in organic molecules. An aqueous solution of this compound can be used to impregnate a support material, such as activated carbon or alumina (B75360). tue.nl Subsequent reduction, often with agents like sodium borohydride (B1222165) or hydrogen gas, yields highly dispersed and active palladium nanoparticles. nih.gov One study reported an experimentally simple method to prepare highly active palladium on carbon (Pd/C) catalysts from an anionic palladium complex, H₂PdCl₄, without the need for a stabilizing agent. researchgate.net These catalysts are widely used in the fine chemicals and pharmaceutical industries for reactions such as the reduction of nitroarenes, alkenes, and alkynes. recercat.cat The choice of precursor, including anionic complexes derived from this compound, can influence the final properties of the catalyst. researchgate.net

Hydrodechlorination (HDC):

Hydrodechlorination is a critical process for the detoxification of chlorinated organic compounds, which are persistent environmental pollutants. nih.gov This reaction involves the cleavage of carbon-chlorine bonds and their replacement with carbon-hydrogen bonds. Palladium-based catalysts are particularly effective for this transformation. Catalysts are often prepared by immobilizing a palladium precursor, such as this compound or its salts, onto a support material. nih.govresearchgate.net For instance, supported palladium catalysts have been synthesized for the hydrodechlorination of compounds like tetrachloromethane and 4-chlorophenol. nih.govmdpi.com Formic acid is often used as a hydrogen source in these reactions, in a process known as catalytic transfer hydrogenation, which can efficiently dechlorinate organic chlorides in the presence of a palladium catalyst. mdpi.com

| Application | Substrate Example | Catalyst Precursor | Support Material | Key Finding |

| Hydrogenation | Styrene (B11656) | H₂PdCl₄ | Active Carbon | Catalyst properties are influenced by the carbon support and reduction temperature. researchgate.net |

| Hydrogenation | 1-Hexyne | PdCl₂/NaCl | Graphitic Carbon Nitride | Single-site palladium catalyst showed high activity and selectivity. recercat.cat |

| Hydrodechlorination | Tetrachloromethane | Palladium(II) acetate (B1210297) | Carbon (Sibunit) | Microwave irradiation of the catalyst led to better stability and selectivity. mdpi.com |

| Hydrodechlorination | 4-Chlorophenol | Palladium solution | Alumina, Graphene Oxide | Graphene-based supports showed rapid removal of the pollutant. nih.gov |

| Hydrodechlorination | p-Chlorophenol | Pd nanocatalyst | Natural Sponge | Catalyst showed high reactivity and recyclability using formic acid. mdpi.com |

Applications in Polymerization Chemistry

While less common than in hydrogenation, catalysts derived from this compound and its corresponding salts find applications in specific areas of polymerization chemistry. The palladium center, generated from a precursor like the tetrachloropalladate ([PdCl₄]²⁻) ion, can catalyze the formation of polymers from certain types of monomers.

One significant application is in the vinyl-polymerization of cyclic olefins, such as norbornene. rsc.org Salts containing the [PdCl₄]²⁻ anion have been used as pre-catalysts for this reaction. When activated by a Lewis acid co-catalyst, these palladium(II) compounds demonstrate very high activity in the polymerization of norbornene, producing poly(norbornene) with a fully saturated polymer backbone. rsc.org Mechanistic studies suggest that the active species for the polymerization is formed in situ from the tetrachloropalladate precursor. rsc.org

Palladium catalysts are also employed in coordination polymerization, a method that provides a high degree of control over the polymer's structure. youtube.com In this process, the monomer coordinates to a transition metal catalyst before being inserted into the growing polymer chain. youtube.com While Ziegler-Natta catalysts based on titanium are more common, palladium-based systems have been developed for the polymerization of specific monomers, including substituted norbornenes and cyclopropenes. promerus.comdicp.ac.cn For example, palladium catalysts have been used to produce polymers of substituted norbornenes where a silane (B1218182) is used as a chain transfer agent to control the molecular weight. promerus.com

| Polymerization Type | Monomer Example | Catalyst System | Key Feature |

| Vinyl Polymerization | Norbornene | [PdCl₄]²⁻ salts / Lewis Acid | High polymerization activity (up to 10⁷ g_polymer mol_Pd⁻¹ h⁻¹). rsc.org |

| Vinyl Addition | Substituted Norbornenes | Palladium catalysts / Silane | Molecular weight control achieved via chain transfer agent. promerus.com |

| Living/Controlled Vinyl Addition | Cyclopropenes | [Pd(π-allyl)Cl]₂ / Chiral Ligand | Produces polymers with narrow molecular weight dispersity. dicp.ac.cn |

| Coordination Polymerization | Ethylene (B1197577), Propylene | Ziegler-Natta Catalysts | Allows for precise control over polymer structure and stereochemistry. youtube.com |

Enantioselective Catalysis Utilizing Chiral Ligands with this compound Systems

This compound is a vital precursor for synthesizing chiral palladium complexes used in enantioselective catalysis. This field focuses on creating chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries, where one enantiomer of a molecule often exhibits the desired biological activity while the other may be inactive or even harmful.

The general strategy involves reacting this compound, or a related Pd(II) salt, with a chiral ligand to form a chiral palladium catalyst in situ or as an isolated complex. Chiral phosphines are among the most successful and widely used ligands in palladium-catalyzed asymmetric reactions. nih.govnih.gov These ligands coordinate to the palladium center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. nih.gov The performance of the catalytic system is highly dependent on the choice of palladium precursor and the structure of the chiral ligand. nih.gov By pairing a palladium source with an appropriate chiral phosphine ligand, high enantioselectivities can be achieved. For instance, new types of chiral oxamide-phosphine (COAP) ligands have been developed for the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones, affording products in high yields and with high enantioselectivities. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize the catalytic results for a specific transformation.

| Reaction Type | Substrate Type | Ligand Type | Palladium Precursor Type | Enantiomeric Excess (ee) |

| Asymmetric Allylic Alkylation (AAA) | Biaryl linear substrates | Monophosphine | [Pd(η³-C₃H₅)Cl]₂ | >97% |

| Asymmetric Allylic Amination | Vinyl benzoxazinones | Chiral Oxamide-Phosphine (COAP) | Not specified | up to 94% rsc.org |

| Asymmetric Conjugate Arylation | 2-Substituted chromones | Chiral Pyridine-Dihydroisoquinoline | Not specified | up to 99% |

| C-P Coupling | Aryl halides | dppf | Pd(OAc)₂ | up to 99% rsc.org |

| Asymmetric Allylic C-H Alkylation | 1,4-Dienes | Chiral Phosphoramidite | Not specified | High |

Tetrachloropalladic Acid in Materials Science and Nanotechnology Research

Precursor for the Synthesis of Palladium Nanoparticles and Nanostructures

Tetrachloropalladic acid is a widely used precursor for the bottom-up synthesis of palladium (Pd) nanoparticles and nanostructures with controlled size and morphology. researchgate.net The general principle involves the chemical reduction of the tetrachloropalladate(II) ion ([PdCl₄]²⁻) in a solution, leading to the nucleation and growth of zero-valent palladium (Pd⁰) nanoparticles.

The synthesis process is highly tunable, and the final characteristics of the nanoparticles are sensitive to several factors, including the choice of reducing agent, the type and concentration of stabilizing agents (also known as capping agents), and the concentration of the palladium precursor itself. nih.gov

Key Synthesis Parameters:

Reducing Agents: A variety of reducing agents can be employed to reduce Pd(II) to Pd(0). Common examples include sodium borohydride (B1222165) (NaBH₄), ascorbic acid, and various alcohols like tetraethylene glycol (TEG), which can also serve as the solvent. researchgate.netnih.govrsc.org Sonochemically produced organic radicals have also been used to reduce tetrachloropalladate(II) in aqueous solutions. acs.org

Stabilizing Agents: To prevent the agglomeration of newly formed nanoparticles, stabilizing agents are added to the reaction mixture. These molecules adsorb to the nanoparticle surface, providing steric or electrostatic repulsion. Poly(vinylpyrrolidone) (PVP), cetyltrimethylammonium chloride (CTAC), and various organic ligands containing heteroatoms are frequently used. benthamopen.comresearchgate.net The concentration of the stabilizing agent can influence the final particle size; for instance, increasing the concentration of PVP has been shown to decrease the mean diameter of the resulting Pd NPs. benthamopen.com

Precursor Concentration: The concentration of this compound or its salts in the reaction medium directly impacts the size of the synthesized nanostructures. Adjusting the H₂PdCl₄ concentration is a key method for controlling the dimensions of the final nanoparticles. researchgate.net

Shape Control: By carefully selecting the reaction conditions, various nanostructure shapes can be achieved. For example, palladium nanocubes and icosahedra have been synthesized using H₂PdCl₄ as a precursor under microwave irradiation in the presence of PVP. researchgate.net The reduction of potassium tetrachloropalladate (K₂PdCl₄) by a surfactant at high temperatures has been used to produce highly monodisperse spherical and multi-pod Pd nanoparticles. researchgate.net

The table below summarizes findings from various studies on the synthesis of palladium nanoparticles using tetrachloropalladate precursors.

| Precursor | Reducing Agent | Stabilizer/Surfactant | Resulting Nanostructure | Size Range | Reference |

| H₂PdCl₄ | Tetraethylene Glycol (TEG) | Poly(vinylpyrrolidone) (PVP) | Icosahedra | N/A | researchgate.net |

| K₂PdCl₄ | Surfactant (CTAC) | Cetyltrimethylammonium chloride (CTAC) | Spherical & Multi-pod | 18 - 50 nm | researchgate.net |

| Na₂PdCl₄ | Ascorbic Acid | Hexadecylpyridinium chloride (HDPC) | Mesoporous Nanoparticles | N/A | rsc.org |

| Tetrachloropalladate(II) | Sonochemically produced organic radicals | N/A | Interstitial solid solution of palladium carbide | N/A | acs.org |

Preparation of Supported Palladium Catalysts (e.g., Pd/C, Pd on metal oxides)

This compound and its salts are crucial for preparing heterogeneous catalysts, where palladium nanoparticles are dispersed on a high-surface-area support material. This approach enhances the stability, reusability, and efficiency of the palladium catalyst. rsc.org Common supports include activated carbon (to form Pd/C) and various metal oxides like alumina (B75360) (Al₂O₃), cerium oxide (CeO₂), and titanium oxide (TiO₂). researchgate.netyoutube.com

The preparation methods generally involve two main steps: the deposition of the palladium precursor onto the support, followed by a reduction step to convert the Pd(II) ions into metallic palladium nanoparticles.

Impregnation: This is a common technique where the porous support material is soaked in an aqueous solution of a tetrachloropalladate salt, such as Na₂PdCl₄. youtube.com The solvent is then evaporated, leaving the palladium precursor distributed throughout the support's pores.

Deposition-Precipitation: In this method, the support material is suspended in a solution containing the palladium precursor, and a change in conditions (e.g., pH adjustment by adding urea) causes the palladium species to precipitate onto the support surface. researchgate.net

Reduction: After the precursor is loaded onto the support, a reduction step is necessary. This can be achieved through liquid-phase reduction using agents like sodium borohydride or through gas-phase reduction with hydrogen (H₂) at elevated temperatures. researchgate.netyoutube.com Gas-phase reduction often leads to smaller Pd particles compared to liquid-phase reduction. rsc.org

For example, a convenient method for preparing Pd/C catalysts involves the rapid adsorption of water-dissolved Na₂PdCl₄ into a suspension of activated carbon, followed by in-situ reduction with H₂ gas at room temperature. youtube.com Similarly, to prepare palladium nanoparticles on metal oxide supports, potassium tetrachloropalladate can be used in a deposition-precipitation method, followed by reduction with sodium borohydride. researchgate.net

The interaction between the palladium precursor and the support is a critical factor. For oxide supports, the surface charge of the oxide and the charge of the palladium complex in the solution are important for achieving good dispersion. rsc.org

Fabrication of Palladium-Based Thin Films and Coatings

Tetrachloropalladate-derived compounds are utilized in the fabrication of palladium thin films and coatings, which have applications in electronics, catalysis, and hydrogen sensing. researchgate.net These films can be deposited on various substrates like glass, silicon, or stainless steel using several techniques. researchgate.netacs.org

One common approach is electrochemical deposition , where a substrate is immersed in an electrolyte solution containing tetrachloropalladate ions. By applying an electrical potential, Pd(II) ions are reduced and deposited onto the substrate surface as a thin metallic film. This method allows for precise control over the film thickness and morphology.

Another approach is the wet chemical method . For instance, palladium thin films can be grown on stainless steel substrates by immersing them in a solution containing potassium tetrachloropalladate (K₂PdCl₄) and a reducing agent like ascorbic acid. acs.org This process results in the deposition of submicron palladium particles that form a cohesive film.

While techniques like Chemical Vapor Deposition (CVD) are also used for palladium film fabrication, they often employ organometallic precursors such as palladium(II) acetylacetonate. rsc.org However, precursors derived from this compound are particularly suited for solution-based deposition methods due to their solubility and reactivity in aqueous or acidic media. acs.orgrsc.org

Integration into Metal-Organic Frameworks (MOFs) and Hybrid Materials

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials that are promising platforms for catalysis and gas storage. This compound and its derivatives serve as precursors for integrating catalytically active palladium species into these frameworks, creating advanced hybrid materials.

The integration can be achieved through several strategies:

Encapsulation via Impregnation: Pre-synthesized MOFs can be impregnated with a solution of a palladium precursor, such as H₂PdCl₄. The precursor enters the pores of the MOF, and a subsequent reduction step, typically with H₂ gas, forms palladium nanoparticles confined within the MOF cavities. rsc.org This method was used to prepare Pd nanoparticles encapsulated in an amine-functionalized UiO-66 MOF, which showed excellent catalytic activity. rsc.org

In-situ Synthesis: Palladium nanoparticles can be generated in-situ within metal-organic films. For example, films assembled with building blocks containing pyridine (B92270) moieties can coordinate with palladium centers. These Pd(II) ions within the film can then be reduced to form catalytically active Pd nanoparticles. chemrxiv.org

One-Step Solvothermal Synthesis: In some cases, the palladium precursor is added directly to the reaction mixture during the solvothermal synthesis of the MOF. This approach can lead to highly dispersed, small palladium particles being wrapped within the MOF structure as it forms. scispace.com

Incorporation into the Framework Structure: A more complex method involves designing the MOF structure to directly incorporate palladium ions as part of the framework itself, for example, by using ligands that can chelate both the structural metal ion (like Zn²⁺) and the palladium ion. nih.gov

The resulting Pd@MOF materials often exhibit enhanced catalytic activity and stability compared to conventionally supported catalysts. rsc.org The MOF framework can prevent the aggregation of the Pd nanoparticles and may also exert electronic or confinement effects that improve catalytic performance. rsc.orgrsc.org For example, palladium nanoparticles supported on a Ce-MOF showed significantly higher activity for CO oxidation due to the synergistic effects between the palladium and the cerium ions in the support.

Advanced Spectroscopic and Analytical Methodologies for Tetrachloropalladic Acid Research

UV-Vis Spectroscopy for Electronic Transitions and Species Identification in Solution

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for studying the tetrachloropalladate(II) ion, [PdCl₄]²⁻, which is the primary species of tetrachloropalladic acid in aqueous solution. The technique probes the electronic transitions within the d-orbitals of the palladium(II) center. As a d⁸ metal ion in a square planar geometry, the [PdCl₄]²⁻ complex exhibits characteristic absorption bands corresponding to d-d transitions. quora.comstackexchange.com

In aqueous solutions of hydrochloric acid, the [PdCl₄]²⁻ ion displays a distinct absorption peak. This peak is often monitored to track the concentration of Pd(II) ions during chemical reactions, such as the synthesis of palladium nanoparticles. rsc.orgamazonaws.com For instance, the reduction of Pd²⁺ to Pd⁰ is accompanied by the disappearance of the characteristic peak for the tetrachloropalladate(II) ion. rsc.org

The absorption spectrum of the [PdCl₄]²⁻ ion is influenced by the ligand field. The transitions observed are typically "spin-allowed" d-d transitions. The energy gap between the d-orbitals gives rise to the absorption of light in the visible or near-UV region, and this energy difference is a key parameter in understanding the electronic structure of the complex. quora.comstackexchange.com Studies have reported absorption maxima for the tetrachloropalladate(II) ion in aqueous solutions, providing a basis for its identification and quantification. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for [PdCl₄]²⁻ in Solution

| Analyte | Solvent/Medium | Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Reference |

|---|---|---|---|---|---|

| [PdCl₄]²⁻ | Aqueous HCl | ~425 nm | Not Specified | d-d transition | rsc.org |

| [PdCl₄]²⁻ | Aqueous Solution | Not Specified | Not Specified | Electronic transitions | researchgate.net |

| H₂PdCl₄ | Aqueous Solution | Not Specified | Not Specified | Not Specified | researchgate.net |

Vibrational Spectroscopy: FTIR and Raman Investigations of Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure and bonding within the tetrachloropalladate(II) anion. These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

For the square planar [PdCl₄]²⁻ ion, specific vibrational modes are predicted by group theory and can be experimentally observed. These include stretching and bending vibrations of the Pd-Cl bonds. The number and activity (infrared or Raman active) of these modes are characteristic of the D₄h point group of the square planar geometry.

FTIR spectroscopy is particularly useful for identifying the presence of the [PdCl₄]²⁻ complex and studying its interaction with other molecules or surfaces. For example, it has been used to confirm the adsorption and stabilization of species derived from this compound onto the surface of nanoparticles. rsc.org

Raman spectroscopy is a complementary technique that is highly sensitive to the symmetric vibrations of non-polar bonds. It is therefore well-suited for studying the symmetric Pd-Cl stretching modes in the [PdCl₄]²⁻ anion, which are strong and characteristic in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. While palladium-105 (B3064671) is an NMR-active nucleus, its low natural abundance and receptivity make ¹⁰⁵Pd NMR challenging and not routinely employed.

However, NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for studying the reactions of this compound with organic ligands. By observing the changes in the chemical shifts and coupling constants of the ligand's nuclei upon coordination to the palladium center, detailed information about the structure of the resulting palladium complexes can be obtained. For example, ¹H NMR has been used to qualitatively analyze the adsorption of organic stabilizer molecules onto the surface of palladium nanoparticles synthesized from a this compound precursor. rsc.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structures

These studies have unequivocally confirmed the square planar geometry of the [PdCl₄]²⁻ anion in the crystalline state. rsc.org The analysis reveals the precise Pd-Cl bond distances and the Cl-Pd-Cl bond angles, which are typically close to 90° and 180°. Powder XRD is also a crucial tool for identifying crystalline phases and has been used to characterize palladium-containing materials synthesized from this compound. researchgate.net

Structural data from crystallographic studies show that in the solid state, there can be interactions between neighboring [PdCl₄]²⁻ dianions, where a chlorine atom of one unit is positioned above the palladium center of an adjacent unit. rsc.org

Table 2: Selected Crystallographic Data for a Salt of [PdCl₄]²⁻

| Parameter | Value | Significance |

|---|---|---|

| Geometry | Square Planar | Confirms the coordination geometry around the Pd(II) center. |

| Point Group | D₄h | Describes the symmetry elements of the isolated anion. |

| Pd-Cl Bond Length | Varies with counter-ion | Provides information on the strength of the palladium-chlorine bond. |

| Inter-anion interactions | Observed in some crystals | Indicates attractive forces between dianions in the solid state. rsc.org |

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Techniques like electrospray ionization mass spectrometry (ESI-MS) are suitable for analyzing ionic species like the tetrachloropalladate(II) anion from solution.

In MS analysis of this compound or its salts, one would expect to observe peaks corresponding to the [PdCl₄]²⁻ ion or related fragments. The characteristic isotopic patterns of both palladium and chlorine would provide a definitive signature for the identification of these species. The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the elemental formula of the detected ions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation state of elements within the top few nanometers of a material's surface.

For materials derived from this compound, XPS is instrumental in confirming the oxidation state of palladium. The Pd 3d core level spectrum shows a characteristic doublet, corresponding to the Pd 3d₅/₂ and Pd 3d₃/₂ spin-orbit components. The binding energies of these peaks are indicative of the oxidation state. For palladium(II) species, such as in [PdCl₄]²⁻, the Pd 3d₅/₂ peak typically appears at a binding energy of around 337.7 eV to 338.5 eV. In contrast, metallic palladium (Pd(0)) exhibits a Pd 3d₅/₂ peak at a lower binding energy, typically around 335.0 eV to 335.9 eV. This difference allows for the clear differentiation between Pd(II) and Pd(0) on the surface of a material, which is critical in catalysis and nanoparticle research.

Table 3: Typical Pd 3d Binding Energies for Oxidation State Determination by XPS

| Oxidation State | Core Level | Typical Binding Energy (eV) |

|---|---|---|

| Pd(II) | Pd 3d₅/₂ | ~337.7 - 338.5 |

| Pd(II) | Pd 3d₃/₂ | ~343.0 - 344.0 |

| Pd(0) | Pd 3d₅/₂ | ~335.0 - 335.9 |

| Pd(0) | Pd 3d₃/₂ | ~340.3 - 341.2 |

Electroanalytical Methods for Redox Potential Determination

Electroanalytical methods, such as cyclic voltammetry (CV), are employed to study the redox behavior of chemical species and determine their standard reduction potentials. For this compound, these techniques can be used to investigate the reduction of Pd(II) to Pd(0) and any other relevant redox processes.

A typical cyclic voltammogram for a solution containing the [PdCl₄]²⁻ ion would show a cathodic peak corresponding to the reduction of Pd(II) to metallic palladium. The potential at which this peak occurs provides information about the ease of reduction. The process is generally irreversible due to the deposition of solid palladium onto the electrode surface. The information gained from these methods is vital for applications in electrochemistry, including electrodeposition and the development of electrochemical sensors.

Theoretical and Computational Studies of Tetrachloropalladic Acid Chemistry

Density Functional Theory (DFT) Calculations on [PdCl₄]²⁻ Anion and its Derivatives

Density Functional Theory (DFT) has become a important method for investigating the electronic properties and reactivity of palladium complexes. DFT calculations are instrumental in understanding the geometric and electronic structure of the square planar [PdCl₄]²⁻ anion. These studies confirm that the square planar geometry is the most stable configuration for this d⁸ metal complex.

Research employing DFT has explored various aspects of the [PdCl₄]²⁻ anion's chemistry:

Vibrational Frequencies: Theoretical frequency calculations help in the assignment of experimental vibrational spectra (Infrared and Raman) of tetrachloropalladate salts.

Reaction Energetics: DFT is used to calculate the thermodynamics of reactions involving [PdCl₄]²⁻, such as ligand exchange or redox processes.

Derivatives and Catalysis: In studies of catalysts derived from tetrachloropalladic acid, DFT has been used to suggest that in certain reactions, the nitrogen atoms of pyridine-based ligands play a crucial role. They are identified as not only the adsorption sites for palladium nanoparticles but also the active sites for substrate activation.

A non-empirical pseudopotential model has been used to calculate the structure of the {PdCl₄}²⁻ anion, with results providing a basis for comparison against various semiempirical schemes and experimental photoelectron spectra.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping the detailed pathways of reactions involving this compound. By calculating the potential energy surfaces, researchers can identify intermediates, transition states, and determine the activation energies for each step of a proposed mechanism.

Key examples of mechanistic studies include:

Hydrogenation Reactions: The catalytic hydrogenation of styrene (B11656) in the presence of tetrachloropalladate has been detailed using an all-valence-electron self-consistent-field method. This computational study described the entire reaction sequence:

Heterolytic cleavage of a hydrogen molecule by the [PdCl₄]²⁻ complex.

Substitution of a chloride ligand by a hydride to form [PdCl₃H]²⁻.

Coordination of the styrene olefin to the planar hydride complex.

A "collapse" mechanism where the olefin moves toward the hydride.

Final hydrogenation via acid attack (HCl) on the Pd-alkyl bond, which liberates the alkane and regenerates the [PdCl₄]²⁻ catalyst.

Photodissociation Mechanisms: The photodissociation of the [PdCl₄]²⁻ anion has been investigated theoretically. These studies show that upon UV irradiation, the anion is excited to a ¹Eu state. This is followed by the elongation of a Pd-Cl bond along repulsive potential energy curves, which ultimately leads to the adiabatic formation of a Cl⁻ ion.

These computational approaches allow for the examination of fleeting transition states that are difficult or impossible to observe experimentally, providing a complete picture of the reaction dynamics.

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of ions and molecules in the condensed phase, such as in aqueous solution. MD simulations model the explicit interactions between the solute ([PdCl₄]²⁻) and a large number of solvent molecules over time, providing insights into solvation structures, dynamics, and transport properties.

For complexes like tetrachloropalladate, understanding the role of the solvent is critical. Computational studies have highlighted that continuum solvent models, which treat the solvent as a uniform dielectric, can fail to capture important interactions between solvent molecules and the complex. Therefore, an explicit description of at least the first solvation shell is often necessary for accurate modeling.

Although detailed MD simulation studies specifically focused on [PdCl₄]²⁻ are not extensively reported in publicly available literature, analogous simulations on the square-planar aquo ion, [Pd(H₂O)₄]²⁺, shed light on the methodology. Such simulations examine the structure of water molecules in the regions above and below the molecular plane, revealing the detailed nature of the ion's hydration shell. These studies show rapid exchange of water molecules between the first and second coordination shells. For a system like this compound in water, MD simulations would be crucial for understanding:

The structure and stability of the hydration shells around the [PdCl₄]²⁻ anion.

The dynamics of water and counter-ion (H₃O⁺) exchange near the complex.

The influence of the solvent on ligand exchange reactions.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of the [PdCl₄]²⁻ anion is fundamental to its chemical properties and square planar geometry. Palladium(II) has a d⁸ electron configuration. nih.gov In a square planar ligand field, the d-orbitals split in energy.

The typical ordering of the d-orbitals in a square planar complex like [PdCl₄]²⁻ is: dₓ²-y² > dxy > dz² > (dxz, dyz)

The eight d-electrons of Pd(II) fill the lower four d-orbitals, leaving the high-energy dₓ²-y² orbital empty. This arrangement results in a diamagnetic, low-spin complex. mdpi.commdpi.com The bonding involves the interaction of the filled ligand orbitals (from Cl⁻) with the empty metal orbitals. For a square planar complex, palladium utilizes dsp² hybridization, where one d-orbital (the dₓ²-y²), one s-orbital, and two p-orbitals (pₓ and py) combine to form four equivalent orbitals for sigma bonding with the four chloride ligands. nih.gov

Computational studies provide a quantitative description of these orbitals and their energies. Non-empirical calculations have been used to determine the molecular orbital ordering and compare it with results from semiempirical methods and experimental photoelectron spectra, leading to a refined identification of the molecular orbitals. ed.ac.uk Analysis of these orbital interactions is key to understanding the nature of the Pd-Cl bond and the reactivity of the complex. For instance, in reactions, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often play crucial roles as the primary sites for nucleophilic or electrophilic attack.

| Property | Description |

| Central Metal Ion | Palladium (Pd) |

| Oxidation State | +2 |

| d-Electron Count | 8 (d⁸) |

| Geometry | Square Planar |

| Hybridization | dsp² |

| Magnetic Property | Diamagnetic (Low-Spin) |

| Highest Energy Vacant d-orbital | dₓ²-y² |

Ligand Field Theory Applications to Palladium(II) Complexes

Ligand Field Theory (LFT) provides a robust framework for explaining the electronic structures, spectra, and magnetic properties of transition metal complexes, including [PdCl₄]²⁻. A key question addressed by LFT is why d⁸ complexes of second and third-row transition metals, like Pd(II) and Pt(II), predominantly adopt a square planar geometry, even with weak-field ligands such as chloride. mdpi.commdpi.com For first-row metals, such as nickel in [NiCl₄]²⁻, the geometry is tetrahedral. mdpi.commdpi.com

The preference for a square planar configuration in [PdCl₄]²⁻ is explained by two main factors related to the metal center: mdpi.comuchicago.edu

Larger d-orbital Splitting (Δ): The 4d orbitals of palladium are more radially diffuse (larger) than the 3d orbitals of nickel. mdpi.comuchicago.edu This leads to stronger overlap with the ligand orbitals, resulting in a much larger energy splitting (Δ) between the d-orbitals. mdpi.com This large stabilization energy gained by placing the eight d-electrons in the lower-lying orbitals outweighs the energy cost of pairing them. mdpi.commdpi.com

Lower Pairing Energy (P): Because the 4d orbitals are more diffuse, the inter-electron repulsion is reduced. uchicago.edu This means the energy required to pair two electrons in the same orbital (the pairing energy, P) is smaller for palladium than for nickel. uchicago.edu

In essence, for [PdCl₄]²⁻, the stabilization energy gained from the large ligand field splitting in a square planar arrangement (ΔE) is significantly greater than the pairing energy (P). mdpi.com Therefore, the complex adopts the low-spin, square planar geometry. This principle holds true for virtually all 4d and 5d d⁸ complexes, regardless of the ligand's position in the spectrochemical series. mdpi.comuchicago.edu

| Complex | Metal Ion | d-Orbital Series | Geometry | Magnetic Properties | Explanation |

| [NiCl₄]²⁻ | Ni²⁺ (d⁸) | 3d | Tetrahedral | Paramagnetic (High-Spin) | Smaller ligand field splitting (Δ); Δ < Pairing Energy. |

| [PdCl₄]²⁻ | Pd²⁺ (d⁸) | 4d | Square Planar | Diamagnetic (Low-Spin) | Large ligand field splitting (Δ) and lower pairing energy due to diffuse 4d orbitals; Δ > Pairing Energy. mdpi.commdpi.comuchicago.edu |

Interactions with Biological Systems and Biochemical Research Applications Non Clinical Focus

Fundamental Chemical Interactions of Palladium Complexes with Biomolecules (e.g., proteins, DNA models)

Palladium(II) complexes exhibit significant interactions with essential biomolecules such as proteins and nucleic acids. These interactions are primarily governed by the coordination chemistry of the palladium center, which readily forms bonds with nitrogen, sulfur, and oxygen donor atoms present in amino acid residues and DNA bases.

The binding of palladium complexes to proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been shown to occur primarily through hydrogen bonding and hydrophobic interactions. nih.govscispace.com Upon interaction, changes in the protein's secondary structure can be observed. scispace.com The palladium center often coordinates with amino acid side chains containing suitable donor atoms. For instance, palladium(II) can bind to amino acids through the nitrogen of an amino group (-NH2) and the oxygen of a carboxylate group (-COO-), forming stable chelate structures. scispace.commdpi.com Studies involving ligands like methionine methyl ester further illustrate the interaction of palladium(II) with biorelevant molecules. mdpi.com

In the context of DNA, palladium complexes are known to interact strongly with models like calf thymus DNA (CT-DNA). nih.govbohrium.com The primary mode of action involves the palladium complex coordinating with the nitrogen base units of DNA. mdpi.com This interaction can occur through electrostatic forces or by forming more direct coordination bonds, potentially leading to conformational changes in the DNA helix, such as unwinding or shortening of the duplex. nih.govbohrium.comwku.edu Spectroscopic studies often reveal a red shift in the DNA's absorption spectrum upon binding with a palladium complex, indicating a strong binding affinity. nih.gov The interaction is efficient, requiring only a low concentration of the palladium complex to bind effectively to DNA or BSA. nih.gov

| Biomolecule | Type of Interaction | Observed Effects | Reference |

|---|---|---|---|

| Proteins (e.g., BSA, HSA) | Hydrogen Bonding, Hydrophobic Interactions, Coordination with N/S/O donors | Alterations in protein secondary structure | nih.govscispace.com |

| DNA (e.g., CT-DNA) | Electrostatic Interactions, Coordination with Nitrogen bases, Minor groove binding | Red shift in absorption spectra, Conformational changes (unwinding) | nih.govmdpi.combohrium.com |

| Amino Acids (e.g., Glycine, Methionine) | Bidentate chelation via -NH2 and -COO- groups | Formation of stable square planar complexes | scispace.commdpi.commdpi.com |

Applications in Bio-conjugation and Labeling Methodologies for Research Probes

The reactivity of palladium complexes makes them valuable tools in bioconjugation, the process of linking molecules to biomolecules like proteins or nucleic acids for research purposes. These "labeled" biomolecules can then be used as probes to study complex biological processes. semanticscholar.org